molecular formula C27H28N4O7 B15012973 2-{2-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

2-{2-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15012973
M. Wt: 520.5 g/mol
InChI Key: UCYUYKGPFPEXDJ-MRSWHFBJSA-N
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Description

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and hydrazinecarbonyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques like microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE.

Properties

Molecular Formula

C27H28N4O7

Molecular Weight

520.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide

InChI

InChI=1S/C27H28N4O7/c1-34-22-11-9-18(13-24(22)36-3)15-28-30-26(32)17-38-21-8-6-5-7-20(21)27(33)31-29-16-19-10-12-23(35-2)25(14-19)37-4/h5-16H,17H2,1-4H3,(H,30,32)(H,31,33)/b28-15-,29-16+

InChI Key

UCYUYKGPFPEXDJ-MRSWHFBJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)COC2=CC=CC=C2C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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